molecular formula C13H23NO3 B8079807 tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate

tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate

Cat. No.: B8079807
M. Wt: 241.33 g/mol
InChI Key: LWRHBPUNAPRDCM-QWRGUYRKSA-N
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Description

Tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, a hydroxy group, and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through an alkylation reaction, using reagents like allyl bromide.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The prop-2-enyl group can undergo substitution reactions, where the allylic hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Allyl bromide, sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,3R)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate: A diastereomer with different stereochemistry.

    tert-Butyl (2S,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate: A similar compound with a methyl group instead of a prop-2-enyl group.

Uniqueness

Tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRHBPUNAPRDCM-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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